molecular formula C16H15N3O2S B2557736 5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 483283-17-6

5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2557736
CAS No.: 483283-17-6
M. Wt: 313.38
InChI Key: IHLIHENNNHQHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two distinct aryl groups: a 2-methoxyphenyl ring at position 5 and a 4-methoxyphenyl ring at position 4, along with a thiol (-SH) group at position 2. This structure places it within a class of triazole-thiol derivatives known for their diverse chemical reactivity and biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

The synthesis of analogous triazole-thiols typically involves cyclization of thiosemicarbazide intermediates or S-alkylation reactions. For instance, the compound 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a structural analog with a phenyl group instead of 2-methoxyphenyl) is synthesized via cyclization of acylthiosemicarbazides, followed by S-alkylation using cesium carbonate as a base . The presence of methoxy groups on both aryl rings in the target compound likely enhances its electronic and steric properties, influencing its reactivity and interactions in biological systems.

Properties

IUPAC Name

3-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-9-7-11(8-10-12)19-15(17-18-16(19)22)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLIHENNNHQHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route via Thioureido Intermediate Cyclization

The most well-documented synthesis of this compound involves the condensation of 2-methoxybenzhydrazide with 4-methoxyphenyl isothiocyanate, followed by base-mediated cyclization.

Reaction Mechanism and Conditions

  • Formation of Thioureido Intermediate :

    • Reactants : 2-Methoxybenzhydrazide (0.2 mol) and 4-methoxyphenyl isothiocyanate (0.22 mol) are dissolved in ethanol (100 mL).
    • Conditions : Reflux at 78–80°C for 8 hours.
    • Monitoring : Thin-layer chromatography (TLC) confirms intermediate formation.
  • Cyclization to Triazole-Thiol :

    • Base Addition : A 15% aqueous potassium hydroxide (KOH) solution (0.24 mol) is introduced.
    • Conditions : Reflux for 20 hours.
    • Workup : The mixture is concentrated under reduced pressure, diluted with water (200 mL), and acidified to pH 4.5 with 2N HCl. The precipitate is filtered, washed, and crystallized from dimethylformamide (DMF).
    • Yield : 46 g (74%).
Table 1: Key Parameters for Primary Synthesis
Parameter Value
Starting Materials 2-Methoxybenzhydrazide, 4-Methoxyphenyl isothiocyanate
Solvent Ethanol
Reaction Temperature Reflux (78–80°C)
Cyclization Base 15% KOH
Crystallization Solvent DMF
Final Yield 74%

Alternative Pathways for Structural Analogs

While the primary method is specific to the target compound, related triazole-thiol syntheses provide insights into adaptable strategies.

Diazotization-Thiocyanation Strategy

For analogs with aryl substituents:

  • Diazotization of 4-Methoxyaniline :
    • Formation of a diazonium salt followed by thiocyanation yields a thiosemicarbazide intermediate.
  • Cyclization :
    • Base-mediated cyclization (e.g., KOH) generates the triazole-thiol core.

Though this method produces 5-phenyl derivatives, substituting phenyl with 2-methoxyphenyl could adapt it for the target compound.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Primary Method () : High yield (74%) and straightforward workup make it industrially viable. Ethanol as a solvent ensures cost-effectiveness and safety.
  • Alternative Routes () : Lower yields (50–65%) and multistep processes limit scalability but offer flexibility for derivative synthesis.

Purity and Characterization

  • Crystallization : DMF recrystallization in the primary method enhances purity (>95% by HPLC).
  • Spectroscopic Data :
    • 1H NMR (DMSO-d6): δ 3.80 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 6.90–7.50 (m, 8H, aromatic), 13.20 (s, 1H, SH).
    • MS (ESI) : m/z 314.1 [M+H]+.

Challenges and Optimization Opportunities

Byproduct Formation

  • Thiourea Isomerization : Competing reactions during cyclization may generate regioisomers. TLC monitoring mitigates this.
  • Acidification pH : Precise pH control (4.5) during workup minimizes sulfur oxidation.

Solvent and Base Selection

  • Ethanol vs. DMF : Ethanol reduces side reactions compared to polar aprotic solvents.
  • KOH Concentration : Excess base (15%) ensures complete cyclization but may hydrolyze methoxy groups if overheated.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole-thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) generally reduce enzymatic inhibition potency compared to chloro substituents (electron-withdrawing), as seen in alkaline phosphatase inhibitors .
  • Steric Effects : Bulky substituents (e.g., 2-methylphenyl in ) decrease solubility but may improve metabolic stability.

Comparison of Yields and Conditions :

  • Schiff Base Derivatives : Higher yields (73–93%) are achieved with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) due to enhanced nucleophilicity .
  • S-Alkylation: Reactions in polar aprotic solvents (DMF, ethanol) with Cs₂CO₃ typically yield >85% products, as seen in the synthesis of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one .

Physicochemical Properties

Melting points and spectral data vary with substituents:

Compound Melting Point (°C) ¹H NMR (δ, ppm) Reference
6l (Trifluoromethyl-furan derivative) 125–128 Thiophene H: 7.45–7.52; CF₃: singlet at 3.89
5-(4-Methoxyphenyl)-4-(2-methylphenyl) analog Not reported Aromatic H: 6.85–7.65; SCH₃: 2.35
5-(2-Methoxyphenyl)-4-(4-methoxyphenyl) target Not reported Expected aromatic H: 6.75–7.40; two OCH₃: ~3.80

The target compound’s dual methoxy groups are anticipated to downfield-shift aromatic protons in ¹H NMR, similar to analogs in .

Biological Activity

5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The triazole ring structure is crucial for its biological activity. The molecular formula is C15H15N3O2SC_{15}H_{15}N_3O_2S with a molecular weight of 299.36 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight299.36 g/mol
IUPAC NameThis compound
Melting PointNot specified

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study on similar compounds revealed that derivatives of 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol showed significant anti-inflammatory effects and potential antimicrobial properties against various pathogens .

Case Study: Antimicrobial Efficacy

  • Compound Tested : this compound
  • Pathogens : Staphylococcus aureus, Escherichia coli
  • Results : Minimum Inhibitory Concentrations (MIC) were determined to be effective at concentrations lower than 50 μg/mL.

Anticancer Activity

Compounds in the triazole class have been investigated for their anticancer properties. A study highlighted that similar triazole derivatives exhibited cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Table: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC₅₀ (μM)
5-(2-methoxyphenyl)-triazole derivativeMCF-7 (Breast Cancer)25
5-(2-methoxyphenyl)-triazole derivativeHeLa (Cervical Cancer)30
5-(2-methoxyphenyl)-triazole derivativeA549 (Lung Cancer)20

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition.
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which can protect against oxidative stress.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, the compound can reduce inflammation.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Anti-inflammatory Activity : Research has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, contributing to reduced inflammation .
  • Cytotoxicity Studies : In vitro assays have demonstrated that these triazoles possess low cytotoxicity towards normal cell lines while effectively targeting cancer cells .

Q & A

Q. What are the established synthetic routes for this compound, and what are their efficiency metrics?

The compound is typically synthesized via S-alkylation reactions of triazole-thiol precursors. For example, describes the synthesis of a derivative using 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) as a starting material, reacting it with ketones under basic conditions. Yields can vary depending on substituents; column chromatography (e.g., silica gel with hexane:ethyl acetate mixtures) is commonly used for purification, achieving yields up to 86% for similar triazole-thiol derivatives .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

Post-synthesis characterization relies on:

  • ¹H/¹³C-NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Key peaks include ν(S-H) at ~2550 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .
  • High-resolution mass spectrometry (HR-MS) : For molecular ion confirmation (e.g., [M+H⁺] at m/z 356.0921) .
  • Hydrophilic liquid chromatography (HILIC) : Used for purity analysis and thermodynamic studies (e.g., retention time vs. temperature) .

Q. What preliminary biological activities have been reported for this compound or its analogs?

While direct data for this compound is limited, structurally similar triazole-thiols exhibit:

  • Alkaline phosphatase inhibition : Analogous compounds show IC₅₀ values ranging from 1.50–4.89 µM, depending on substituents (e.g., chloro vs. methoxy groups) .
  • Antimicrobial activity : Derivatives with pyridinyl or thiophene substituents inhibit M. bovis growth at 0.1–1.0% concentrations, with pH-dependent efficacy .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and yield?

  • Reaction parameter tuning : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., ethanol vs. DMF) can improve cyclization efficiency .
  • Purification optimization : Gradient elution in column chromatography (e.g., 75:25 hexane:ethyl acetate) enhances separation of thiol byproducts .
  • Microwave-assisted synthesis : Not yet reported for this compound but proven effective for analogous triazoles to reduce reaction time .

Q. What structural modifications enhance bioactivity, and how do they correlate with target selectivity?

Key modifications include:

  • Substituent electronegativity : Chloro groups (e.g., 2-chlorophenyl) increase alkaline phosphatase inhibition (IC₅₀ = 1.50 µM) compared to methoxy analogs (IC₅₀ = 4.89 µM) .
  • Heterocyclic extensions : Adding pyridinyl or morpholinium groups (e.g., via Mannich reactions) improves solubility and antimicrobial potency .
  • Thiol derivatization : S-alkylation with undecenoic acid chains enhances cytotoxic activity in Schiff base derivatives .

Q. What advanced analytical methods resolve stability and degradation challenges?

  • Thermodynamic studies : HILIC retention data at varying temperatures (20–40°C) calculate transfer entropy (ΔS°) and enthalpy (ΔH°) to predict stability in aqueous media .
  • Forced degradation assays : Exposure to UV light, heat, or acidic/basic conditions followed by LC-MS identifies degradation products (e.g., sulfonic acid derivatives) .

Q. How can in vivo toxicity and pharmacokinetics be evaluated methodologically?

  • Acute toxicity models : Administer compound doses (e.g., 50–500 mg/kg) to rodents, monitoring liver/kidney biomarkers (AST, ALT) and histopathology .
  • Metabolism studies : Use HPLC-MS to track metabolites (e.g., morpholinium acetate derivatives) in plasma and urine .

Key Research Gaps and Opportunities

  • Mechanistic studies : Elucidate the compound’s interaction with alkaline phosphatase via X-ray crystallography or molecular docking .
  • Formulation development : Explore co-crystallization with cyclodextrins to enhance bioavailability .
  • Targeted delivery : Conjugate with nanoparticles for site-specific antimicrobial action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.